Fmoc-Ala-OH (3-13C) is a key building block used in the solid-phase synthesis of peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group, ensuring that only the desired amino acid reacts during chain formation. The "(3-13C)" notation indicates that the carbon atom at position 3 of the Alanine (Ala) side chain is enriched with the isotope carbon-13 (¹³C). This enrichment allows researchers to study the structure and dynamics of peptides using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy [, ].
¹³C-labeled amino acids, like Fmoc-Ala-OH (3-13C), are valuable tools for studying protein structure and dynamics. By incorporating these labeled amino acids into specific positions within a protein, researchers can use NMR spectroscopy to probe the local environment and interactions of the labeled residue. This information provides valuable insights into protein folding, stability, and function [, ].
¹³C-labeled amino acids can also be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Fmoc-Ala-OH (3-13C) and then analyzing the metabolites using techniques like mass spectrometry, researchers can track the incorporation and fate of the labeled carbon atom within the metabolic network [, ].
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid, also known by its CAS number 175453-07-3, is a chemical compound characterized by its unique molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The molecular formula is and it has a molecular weight of approximately 388.416 g/mol. This compound is often utilized in the field of organic chemistry and biochemistry due to its potential applications in peptide synthesis and drug development.
While specific biological activities of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid are not extensively documented, compounds with similar structures often exhibit significant bioactivity. The presence of the pyridine ring may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies would be necessary to elucidate specific biological effects.
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid typically involves:
This compound finds applications primarily in:
Interaction studies involving (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid may focus on:
Several compounds share structural similarities with (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid. Key comparisons include:
Compound Name | CAS Number | Unique Features |
---|---|---|
(S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | 161321-36-4 | Contains a cyclohexyl group instead of a pyridine ring |
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-bromothiophen-2-yl)propanoic acid | 220497-50-7 | Features a bromothiophene moiety |
Fmoc-Alanine | 16213448 | A simpler derivative used commonly in peptide synthesis |
These compounds highlight the versatility and potential applications of fluorenylmethoxycarbonyl derivatives in organic synthesis and medicinal chemistry, showcasing the unique characteristics that make (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid particularly valuable for research and development purposes.